Cas no 172927-01-4 (Boc-2-aminobicyclo2.2.1heptane-2-carboxylic Acid (mixture of isomers))

Boc-2-aminobicyclo[2.2.1]heptane-2-carboxylic Acid (mixture of isomers) is a protected bicyclic amino acid derivative featuring a rigid norbornane scaffold. The Boc (tert-butoxycarbonyl) group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions. This compound is useful in peptide synthesis and medicinal chemistry, where its constrained structure can enhance conformational rigidity and influence bioactive properties. The mixture of isomers offers flexibility in exploring stereochemical effects in drug design. Its bicyclic framework contributes to increased metabolic stability and binding affinity in target interactions, making it valuable for developing peptidomimetics and small-molecule therapeutics.
Boc-2-aminobicyclo2.2.1heptane-2-carboxylic Acid (mixture of isomers) structure
172927-01-4 structure
Product name:Boc-2-aminobicyclo2.2.1heptane-2-carboxylic Acid (mixture of isomers)
CAS No:172927-01-4
MF:C13H21NO4
MW:255.31014418602
CID:4704329
PubChem ID:46737261

Boc-2-aminobicyclo2.2.1heptane-2-carboxylic Acid (mixture of isomers) Chemical and Physical Properties

Names and Identifiers

    • 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
    • Boc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers)
    • 2-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid
    • EN300-1657658
    • BS-45054
    • CS-0198985
    • MFCD25132076
    • 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylicacid
    • E74662
    • 2-(Boc-amino)-bicyclo[2.2.1]heptane-2-carboxylic acid
    • 2-([(TERT-BUTOXY)CARBONYL]AMINO)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
    • 2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
    • AKOS020111460
    • SCHEMBL9447855
    • 2-((t-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
    • 172927-01-4
    • 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
    • Boc-2-aminobicyclo2.2.1heptane-2-carboxylic Acid (mixture of isomers)
    • Inchi: 1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16)7-8-4-5-9(13)6-8/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
    • InChI Key: PUXMQXSFGQBMGE-UHFFFAOYSA-N
    • SMILES: OC(C1(CC2CCC1C2)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 255.147
  • Monoisotopic Mass: 255.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • XLogP3: 2.1

Boc-2-aminobicyclo2.2.1heptane-2-carboxylic Acid (mixture of isomers) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZS296-50mg
Boc-2-aminobicyclo2.2.1heptane-2-carboxylic Acid (mixture of isomers)
172927-01-4 95%
50mg
605.0CNY 2021-07-17
eNovation Chemicals LLC
Y1213001-1g
2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
172927-01-4 95%
1g
$800 2024-07-23
1PlusChem
1P01DZBQ-250mg
2-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
172927-01-4 95%
250mg
$196.00 2024-06-19
Enamine
EN300-1657658-250mg
2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
172927-01-4 95.0%
250mg
$397.0 2023-09-21
Enamine
EN300-1657658-500mg
2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
172927-01-4 95.0%
500mg
$625.0 2023-09-21
Enamine
EN300-1657658-2500mg
2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
172927-01-4 95.0%
2500mg
$1683.0 2023-09-21
Aaron
AR01DZK2-100mg
2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
172927-01-4 95%
100mg
$178.00 2025-02-12
Aaron
AR01DZK2-500mg
2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
172927-01-4 95%
500mg
$471.00 2025-02-12
abcr
AB570072-250mg
2-((t-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid; .
172927-01-4
250mg
€421.60 2024-08-02
TRC
B024440-50mg
Boc-2-aminobicyclo[2.2.1]heptane-2-carboxylic Acid (mixture of isomers)
172927-01-4
50mg
$ 280.00 2022-06-07

Additional information on Boc-2-aminobicyclo2.2.1heptane-2-carboxylic Acid (mixture of isomers)

Boc-2-aminobicyclo[2.2.1]heptane-2-carboxylic Acid (mixture of isomers) and CAS No. 172927-01-4: A Comprehensive Overview in Modern Chemical Biology

The compound Boc-2-aminobicyclo[2.2.1]heptane-2-carboxylic Acid (mixture of isomers), identified by the CAS number 172927-01-4, represents a fascinating class of molecular entities with significant implications in the field of chemical biology and pharmaceutical research. This mixture of isomers, characterized by its bicyclic structure, has garnered attention due to its unique stereochemical properties and potential applications in drug design and synthesis.

At the heart of this compound's utility lies its bicyclic framework, which contributes to its distinct chemical and biological behavior. The Boc (tert-butoxycarbonyl) protecting group attached to the amino function enhances stability during synthetic processes, making it a valuable intermediate in peptide and protein chemistry. The presence of multiple isomers further complicates and enriches its structural diversity, offering chemists a palette of possibilities for tailored modifications and applications.

In recent years, the study of bicyclic compounds has seen remarkable advancements, particularly in understanding their role as pharmacophores in medicinal chemistry. The rigid three-membered ring system in Boc-2-aminobicyclo[2.2.1]heptane-2-carboxylic Acid mimics natural product scaffolds, which are often pivotal in drug discovery. For instance, studies have demonstrated that such structures can interact with biological targets in a manner similar to known bioactive molecules, thereby serving as templates for novel therapeutic agents.

The isomeric mixture presents an intriguing challenge for synthetic chemists, as each isomer may exhibit different reactivity and biological activity. This complexity has spurred research into developing methods to isolate and characterize individual isomers, paving the way for more precise structural-activity relationship studies. Techniques such as chromatography and spectroscopy have been employed to dissect this mixture, providing insights into the relative stability and reactivity of each component.

One notable application of this compound lies in its use as a building block for the synthesis of complex peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming issues such as poor pharmacokinetics or immunogenicity. The bicyclic core of Boc-2-aminobicyclo[2.2.1]heptane-2-carboxylic Acid provides a scaffold that can be modified to achieve specific biological functions, making it a valuable asset in the development of next-generation therapeutics.

Recent research has also explored the potential of this compound in materials science, particularly in the design of chiral catalysts and ligands. The stereochemical environment provided by the bicyclic structure can influence the selectivity and efficiency of catalytic reactions, making it an attractive candidate for asymmetric synthesis. This application highlights the broad utility of such compounds beyond traditional pharmaceuticals.

The synthesis of Boc-2-aminobicyclo[2.2.1]heptane-2-carboxylic Acid involves multi-step processes that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to these complex molecules, reducing costs and improving accessibility for research purposes. These developments are crucial for fostering further exploration into the potential applications of this compound.

In conclusion, the compound Boc-2-aminobicyclo[2.2.1]heptane-2-carboxylic Acid (mixture of isomers), identified by CAS number 172927-01-4, represents a versatile and intriguing molecule with significant potential in chemical biology and pharmaceutical research. Its unique structural features and stereochemical properties make it a valuable tool for drug discovery, peptidomimetic design, and catalysis. As research continues to uncover new applications for this compound, its importance in modern chemical biology is likely to grow even further.

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(CAS:172927-01-4)Boc-2-aminobicyclo2.2.1heptane-2-carboxylic Acid (mixture of isomers)
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